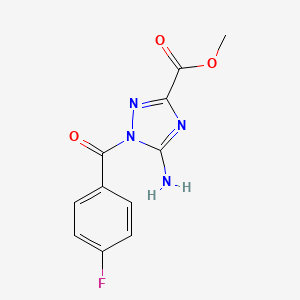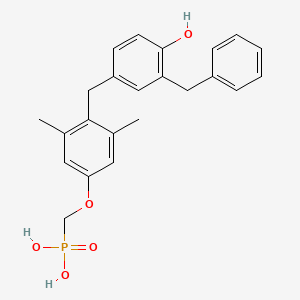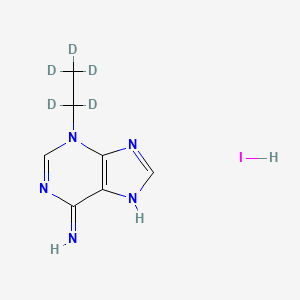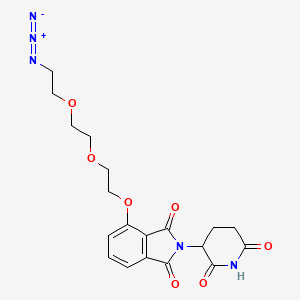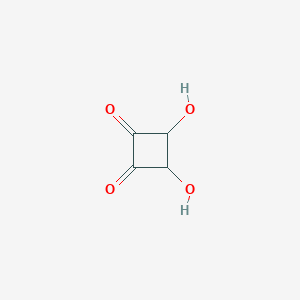
3,4-Dihydroxycyclobutane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxycyclobutane-1,2-dione, also known as squaric acid, is a cyclic organic compound with the molecular formula C₄H₂O₄. It is characterized by a four-membered ring structure with two hydroxyl groups and two carbonyl groups. This compound is widely used in bioorganic and medicinal chemistry due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxycyclobutane-1,2-dione can be synthesized through various methods. One common method involves the oxidation of cyclobutene-1,2-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroxycyclobutane-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or amines.
Major Products:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can produce a variety of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxycyclobutane-1,2-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxycyclobutane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as glyoxylase and transketolase by binding to their active sites. This inhibition disrupts the normal metabolic processes, leading to various biochemical effects. The compound’s unique structure allows it to form stable complexes with metal ions, further influencing its biological activity .
Comparación Con Compuestos Similares
- Cyclobutene-1,2-dione
- 1,2-Dihydroxycyclobutene-3,4-dione
- 1,2-Diketo-3,4-dihydroxycyclobutene
Comparison: 3,4-Dihydroxycyclobutane-1,2-dione is unique due to its combination of hydroxyl and carbonyl groups within a four-membered ring structure. This configuration imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form stable metal complexes and its inhibitory effects on specific enzymes make it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C4H4O4 |
|---|---|
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
3,4-dihydroxycyclobutane-1,2-dione |
InChI |
InChI=1S/C4H4O4/c5-1-2(6)4(8)3(1)7/h1-2,5-6H |
Clave InChI |
LOXKJXLULTVXGW-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(=O)C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


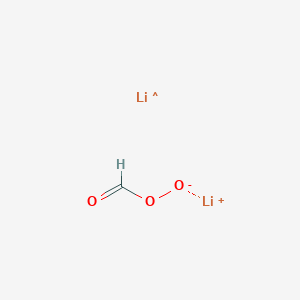

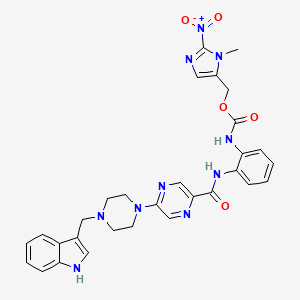
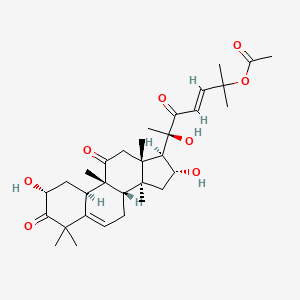
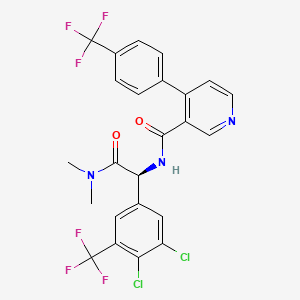
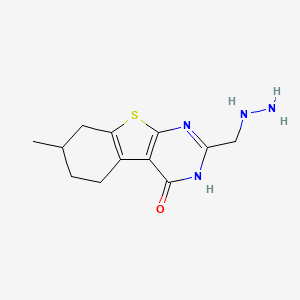
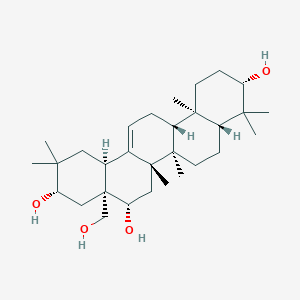
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
